molecular formula C28H28FN3O4 B609678 NTRC-844 CAS No. 1811503-67-9

NTRC-844

Cat. No.: B609678
CAS No.: 1811503-67-9
M. Wt: 489.5 g/mol
InChI Key: CFHHPKGFMMIMOJ-UHFFFAOYSA-N
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Description

NTRC-844, also known as compound 8, is a selective antagonist of the neurotensin receptor type 2 (NTS2). It has an effective concentration (EC50) of 238 nanomolar. This compound plays a significant role in analgesic animal research, particularly in the study of pain management .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NTRC-844 involves multiple steps, including the formation of a tricyclic core structure and the introduction of specific functional groups. The key steps include:

  • Formation of the tricyclic core through cyclization reactions.
  • Introduction of the fluorophenyl and methoxyphenyl groups via substitution reactions.
  • Final coupling with a pyrazole derivative to form the complete structure.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

  • Use of high-efficiency catalysts to speed up reactions.
  • Implementation of continuous flow chemistry to scale up production.
  • Rigorous purification steps such as recrystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: NTRC-844 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions often involve the use of catalysts like palladium on carbon and solvents such as dichloromethane.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship of the compound.

Scientific Research Applications

NTRC-844 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the neurotensin receptor type 2 and its role in various chemical pathways.

    Biology: Helps in understanding the biological functions of neurotensin receptors and their involvement in pain signaling.

    Medicine: Potential therapeutic applications in pain management and treatment of neurological disorders.

    Industry: Can be used in the development of new analgesic drugs and other pharmaceutical products.

Mechanism of Action

NTRC-844 exerts its effects by selectively binding to the neurotensin receptor type 2 (NTS2). This binding inhibits the receptor’s activity, thereby blocking the downstream signaling pathways involved in pain perception. The molecular targets include the neurotensin receptor type 2, and the pathways involved are primarily related to pain signaling and modulation .

Comparison with Similar Compounds

    Levocabastine: An anti-histamine H1 receptor antagonist that also selectively recognizes NTS2.

    Neurotensin (8-13): A fragment of the neuropeptide neurotensin that acts on neurotensin receptors.

    SBI-553: A non-peptide modulator of neurotensin receptor type 1 (NTR1).

Uniqueness of NTRC-844: this compound is unique in its high selectivity for the neurotensin receptor type 2, making it a valuable tool for studying the specific functions of this receptor without affecting other neurotensin receptor subtypes. Its potent analgesic activity in animal models further highlights its potential therapeutic applications .

Properties

CAS No.

1811503-67-9

Molecular Formula

C28H28FN3O4

Molecular Weight

489.5 g/mol

IUPAC Name

2-[[1-(4-fluorophenyl)-5-(2-methoxyphenyl)pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid

InChI

InChI=1S/C28H28FN3O4/c1-36-25-5-3-2-4-22(25)24-15-23(31-32(24)21-8-6-20(29)7-9-21)26(33)30-28(27(34)35)18-11-16-10-17(13-18)14-19(28)12-16/h2-9,15-19H,10-14H2,1H3,(H,30,33)(H,34,35)

InChI Key

CFHHPKGFMMIMOJ-UHFFFAOYSA-N

SMILES

O=C(C1(NC(C2=NN(C3=CC=C(F)C=C3)C(C4=CC=CC=C4OC)=C2)=O)C(C5)CC6CC5CC1C6)O

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NN2C3=CC=C(C=C3)F)C(=O)NC4(C5CC6CC(C5)CC4C6)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NTRC-844;  NTRC844;  NTRC 844

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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